Structural Differentiation: 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane vs. Unsubstituted 1,4-Oxazepane Core
The target compound features a 1-methyl-1H-pyrazol-5-yl substituent at the 7-position of the 1,4-oxazepane ring, which introduces a distinct hydrogen-bond acceptor profile and increased molecular complexity compared to the unsubstituted 1,4-oxazepane core. This structural modification is directly measurable by molecular weight, where 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane has a molecular weight of 181.23 g/mol , while the unsubstituted 1,4-oxazepane core has a molecular weight of 101.15 g/mol [1]. This represents an 80.08 g/mol (79.2%) increase in molecular weight, indicating a significant change in lipophilicity and potential for target interaction.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 181.23 g/mol |
| Comparator Or Baseline | 1,4-Oxazepane (core scaffold): 101.15 g/mol |
| Quantified Difference | +80.08 g/mol (+79.2%) |
| Conditions | Calculated from molecular formula C9H15N3O vs. C5H11NO |
Why This Matters
The increased molecular weight and additional heteroatoms directly impact solubility, membrane permeability, and potential for specific binding interactions, making it a distinct starting point for lead optimization.
- [1] PDB. 1,4-Oxazepane (9OX). Available at: https://pdbj.org (Accessed 2026-04-22). View Source
